6-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine is a heterocyclic compound characterized by a pyrazole ring fused to a pyridine ring. Its chemical formula is and it has a molecular weight of 212.05 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery, particularly as a scaffold for designing inhibitors of various enzymes and receptors, including tropomyosin receptor kinases (TRKs), which are implicated in cancer treatment .
The synthesis of 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine typically involves cyclization reactions. One common method includes the reaction of 2-bromo-6-methylpyridine with hydrazine derivatives under specific conditions to form the desired pyrazolo-pyridine structure. This method allows for the introduction of the bromine atom at the 6-position of the pyrazole ring .
The synthesis process may require careful control of reaction conditions, such as temperature and solvent choice, to optimize yield and purity. Common solvents used in these reactions include ethanol or dimethylformamide, which facilitate the cyclization process. Reaction times can vary but typically range from several hours to overnight depending on the specific conditions used .
The molecular structure of 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine features a fused ring system that includes both a pyrazole and a pyridine moiety. The structural representation can be described by its SMILES notation: CN1C=C2N=CC(Br)=CC2=N1
. The compound exhibits distinct electronic properties due to the presence of both nitrogen-containing rings, which influence its reactivity and interaction with biological targets .
Key structural data includes:
6-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions:
Common reagents for nucleophilic substitution include sodium hydride and various nucleophiles such as amines or thiols. For oxidation reactions, reagents like potassium permanganate or hydrogen peroxide may be employed. The products formed from these reactions depend on the specific reagents and conditions used, often yielding derivatives with diverse functional groups replacing the bromine atom .
The mechanism of action for 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine primarily involves its interaction with specific biomolecules. It has been shown to inhibit tropomyosin receptor kinases by binding to their kinase domain, thereby preventing phosphorylation events that activate downstream signaling pathways crucial for cell proliferation and differentiation.
Biochemical studies indicate that this compound influences cellular processes by modulating gene expression and cellular metabolism. For instance, it has been observed to inhibit the proliferation of certain cancer cell lines by targeting TRKs, demonstrating its potential as an anticancer agent .
6-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine is typically presented as a solid at room temperature with high purity levels (around 97%). Its melting point is not extensively documented but is expected to fall within typical ranges for similar compounds.
The compound exhibits notable stability under standard laboratory conditions but may undergo degradation when exposed to strong oxidizing agents or extreme pH levels. Its solubility varies depending on the solvent; it is generally soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
Relevant data includes:
6-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine has several applications in scientific research:
This compound's versatility makes it an important subject for ongoing research in drug discovery and development.
Pyrazolo[4,3-b]pyridines represent a privileged bicyclic heterocyclic system formed by the fusion of pyrazole and pyridine rings. This scaffold exhibits remarkable bioisosteric properties with purine nucleobases, enabling targeted interactions with biological macromolecules . The nitrogen-rich structure provides multiple hydrogen bonding acceptors and donors, facilitating recognition by enzyme active sites. Pyrazolo[4,3-b]pyridine derivatives demonstrate exceptional pharmacological versatility, with documented activities spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective domains [2]. This broad therapeutic relevance stems from the scaffold's ability to occupy diverse binding pockets while maintaining favorable drug-like properties.
The positional isomerism (N1 vs. N2-substituted) significantly influences the electronic distribution and biological activity. Computational analyses confirm the superior stability of the 1H-tautomer (ΔG = 37.03 kJ/mol) due to extended aromaticity across both rings, making it the predominant form in drug discovery contexts . Over 300,000 1H-pyrazolo[3,4-b]pyridine derivatives have been documented, with 14 in various drug development phases, underscoring their pharmaceutical importance .
The strategic incorporation of bromine and methyl groups at the C6 and N2 positions, respectively, creates a multifunctionalized pharmacophore with enhanced synthetic and biological potential. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling rapid diversification of the scaffold [1] [5]. This halogen also contributes to molecular recognition through halogen bonding and influences electron distribution, potentially modulating target affinity.
The N2-methyl group exemplifies the "magic methyl" effect, where a single methyl substitution profoundly alters pharmacological properties [3]. Methylation can:
Notably, methyl additions have yielded >10-fold potency increases in kinase inhibitors like tazemetostat and κ-opioid antagonists by optimizing target engagement [3].
Pyrazolo[4,3-b]pyridine chemistry originated in early 20th-century heterocyclic synthesis, but therapeutic exploration accelerated in the 1980s with improved access to substituted variants. The advent of palladium-catalyzed cross-coupling revolutionized the field, enabling efficient C6 functionalization of brominated precursors [1] . Contemporary drug discovery programs increasingly exploit this scaffold due to its:
Recent reviews (2012–2022) document over 3,000 new derivatives and 1,400 patents, reflecting growing interest in optimizing this pharmacophore for precision therapeutics .
Table 1: Core Physicochemical Properties of 6-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine
Property | Value/Descriptor | Significance |
---|---|---|
CAS Registry Number | 1897500-19-4 | Unique compound identifier |
Molecular Formula | C₇H₆BrN₃ | Elemental composition |
Molecular Weight | 212.05 g/mol | Mass for stoichiometric calculations |
SMILES | CN1C=C2C(=N1)C=C(C=N2)Br | Topological representation |
IUPAC Name | 6-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine | Systematic nomenclature |
Hydrogen Bond Acceptors | 3 | Solubility and binding capacity predictor |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7